BenchChemオンラインストアへようこそ!

Angiotensin Ii

Cardiovascular Physiology Neuroendocrinology Hemodynamics

Angiotensin II is the gold-standard RAS agonist with 4-fold higher pressor potency than Ang I and 13% greater aldosterone secretagogue activity vs Ang III. Its superior in vivo stability ensures robust disease phenotypes in chronic infusion models (490-1000 ng/kg/min). High purity ensures reproducible dose-response relationships for AT1/AT2 antagonist screening and analytical standards.

Molecular Formula C50H71N13O12
Molecular Weight 1046.2 g/mol
CAS No. 11128-99-7
Cat. No. B227995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiotensin Ii
CAS11128-99-7
Synonyms5 L Isoleucine Angiotensin II
5-L-Isoleucine Angiotensin II
ANG-(1-8)Octapeptide
Angiotensin II
Angiotensin II, 5-L-Isoleucine
Angiotensin II, Ile(5)-
Angiotensin II, Isoleucine(5)-
Angiotensin II, Val(5)-
Angiotensin II, Valine(5)-
Angiotensin-(1-8) Octapeptide
Isoleucine(5)-Angiotensin
Isoleucyl(5)-Angiotensin II
Valyl(5)-Angiotensin II
Molecular FormulaC50H71N13O12
Molecular Weight1046.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C50H71N13O12/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55)/t28-,33-,34-,35-,36-,37-,38-,40-,41-/m0/s1
InChIKeyCZGUSIXMZVURDU-JZXHSEFVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiotensin II (CAS 11128-99-7) Procurement Guide: The Definitive RAS Effector Peptide for Cardiovascular and Renal Research


Angiotensin II (Ang II) is the principal effector octapeptide of the renin-angiotensin system (RAS) [1]. As a potent vasoconstrictor, Ang II directly increases arterial blood pressure through AT1 receptor-mediated arteriolar constriction and indirectly by promoting aldosterone secretion and renal sodium/water retention [2]. In vivo, it demonstrates exceptionally high potency, with pressor responses triggered at doses as low as 8 fmol when administered centrally [3], and it exhibits differential binding affinities for AT1 and AT2 receptors, with a KD of approximately 1.6 nM for AT2R versus 14.9 nM for AT1R [4]. For scientific and industrial procurement, Ang II serves as the gold-standard reference agonist for studying the RAS and for validating novel therapeutics targeting this pathway.

Angiotensin II (CAS 11128-99-7) vs. Analogs: Why In-Class Substitution Compromises Experimental Integrity


Within the angiotensin peptide family, subtle structural differences confer dramatic functional consequences, rendering generic substitution scientifically unsound. Angiotensin II (Ang II) and its metabolites (Ang I, Ang III, Ang IV) operate through distinct activation pathways and receptor selectivities, leading to divergent physiological outcomes [1]. For example, while Ang I and Ang II may produce comparable maximum pressor effects, Ang I is four times less potent and requires ACE-dependent conversion for activity, introducing an experimental confound [2]. Similarly, Ang III exhibits near-equipotent aldosterone secretagogue activity in some models but is cleared from plasma significantly faster than Ang II, altering the temporal dynamics of the response [3]. Therefore, substituting one angiotensin peptide for another—even within the same research-grade classification—introduces uncontrolled variables in potency, metabolic stability, and receptor engagement, which can invalidate dose-response relationships and compromise the reproducibility of in vitro and in vivo assays.

Angiotensin II (CAS 11128-99-7) Quantitative Differentiation: Head-to-Head Performance vs. Angiotensin I, III, and IV


Comparative Pressor Potency: Angiotensin II vs. Angiotensin I and III in Central Cardiovascular Control

In a direct head-to-head comparison in conscious rabbits, intraventricular administration of Angiotensin II (ANG II), Angiotensin I (ANG I), and Angiotensin III (ANG III) all elicited similar maximum pressor responses (27 ± 3 mmHg). However, ANG I was quantified as being four times less potent than ANG II, while ANG III was found to be as potent as ANG II in this specific central cardiovascular model [1].

Cardiovascular Physiology Neuroendocrinology Hemodynamics

Comparative Renal Sodium Handling: Angiotensin II vs. Angiotensin III in Human Physiology

In a human study involving equimolar infusions (3 pmol/kg/min) under double blockade of the renin system, Angiotensin II (ANG II) exerted profound effects on renal function that were not replicated by Angiotensin III (ANG III). ANG II decreased sodium excretion by 70%, potassium excretion by 50%, and urine flow by 80%, while also decreasing glomerular filtration rate (GFR) by 16% [1]. In stark contrast, ANG III infusion at the same molar dose produced no measurable changes in GFR or renal electrolyte excretion rates [1].

Renal Physiology Electrolyte Balance Human Pharmacology

Comparative Steroidogenic Potency: Angiotensin II vs. Angiotensin III in Aldosterone Secretion

While often described as equipotent secretagogues, a four-point dose-response comparison in sodium-replete sheep revealed subtle but quantifiable differences in steroidogenic potency. The potency ratio for Angiotensin III : Angiotensin II amide was calculated as 0.87 for actual aldosterone secretion rate [1]. This indicates that Angiotensin II is approximately 13% more potent on a molar basis. Furthermore, in this same comparative study, Angiotensin II was approximately four times as potent as Angiotensin III in raising arterial blood pressure [1].

Endocrinology Adrenal Physiology Steroidogenesis

Comparative Potency in Isolated Renal Vascular Resistance: Angiotensin II vs. Angiotensin I, III, and IV

In the isolated perfused rat kidney, a classic model for assessing direct renovascular effects, the rank order of potency for inducing pressor responses was established as: Angiotensin II ≥ Angiotensin III > Angiotensin I = des-Asp-Angiotensin I > Angiotensin IV [1]. This confirms that Angiotensin II is the most potent agonist in this tissue-specific context, and that substituting Angiotensin IV or Angiotensin I would result in significantly attenuated responses.

Renal Pharmacology Vascular Reactivity Ex Vivo Models

Differential Plasma Clearance and Stability: Angiotensin II vs. Angiotensin III and IV in Humans

A direct pharmacokinetic inference from a human infusion study indicates that Angiotensin III (ANG III) and Angiotensin IV (ANG IV) are cleared from the circulation much faster than Angiotensin II (ANG II) [1]. While exact half-lives were not calculated in that study, the observation that equimolar infusions of ANG III failed to produce sustained plasma immunoreactivity or renal effects (unlike ANG II) supports the conclusion that ANG II has superior in vivo stability and duration of action relative to its C-terminal truncated metabolites.

Pharmacokinetics Peptide Metabolism In Vivo Stability

Differential Sodium-Dependent Pressor Efficacy: Angiotensin II vs. Angiotensin III

Under sodium-replete conditions in conscious rats, the pressor potency of Angiotensin III is markedly reduced relative to Angiotensin II. Specifically, in normal rats, Angiotensin III was found to be only 25% as potent as Angiotensin II in elevating mean arterial blood pressure [1]. This is a substantial 4-fold difference in potency, contrasting with models where they are sometimes reported as equipotent. Furthermore, after sodium depletion, pressor responses to all angiotensin peptides were reduced by approximately 60–80% [1].

Cardiovascular Pharmacology Electrolyte Homeostasis Experimental Hypertension

Angiotensin II (CAS 11128-99-7) Application Scenarios: Where Quantified Superiority Drives Experimental Success


In Vivo Models of Hypertension, Cardiac Fibrosis, and Aortic Aneurysm

For chronic infusion models in rodents (e.g., subcutaneous osmotic minipump delivery), Angiotensin II (Ang II) is the unequivocal standard. Its superior in vivo stability relative to Angiotensin III and IV ensures sustained target engagement and a robust, progressive disease phenotype [1]. The quantifiably higher pressor potency of Ang II compared to Ang I (4-fold) and Ang III (up to 4-fold in sodium-replete models) guarantees a reliable hypertensive stimulus at standard infusion rates (e.g., 490–1000 ng/kg/min) [2][3]. Substitution with other angiotensins would require prohibitively high and potentially non-specific doses or result in inadequate disease induction.

Renal Physiology and Electrolyte Handling Studies (In Vivo and Ex Vivo)

Researchers investigating sodium retention, GFR regulation, or renovascular resistance must prioritize Ang II. Human data directly shows that equimolar Ang III fails to replicate Ang II's profound antinatriuretic (70% decrease in sodium excretion) and hemodynamic (16% decrease in GFR) effects [1]. Furthermore, in the isolated perfused rat kidney, Ang II ranks as the most potent vasoconstrictor peptide in its class [4]. Using an analog in these assays will yield either a null result (in the case of Ang III for sodium handling) or a severely attenuated dose-response curve, compromising the study's core findings.

Steroidogenesis and Adrenal Gland Pharmacology Assays

In adrenal cell or tissue models where aldosterone secretion is the primary readout, Ang II provides the maximal and most predictable response. While Ang III is a potent secretagogue, quantitative dose-response analyses reveal that Ang II is 13% more potent on a molar basis in stimulating aldosterone secretion in vivo [5]. This marginal but consistent difference in potency, combined with Ang II's broader utility across other physiological systems, makes it the preferred ligand for screening programs, pharmacological characterization of AT1/AT2 antagonists, and studies on adrenal zona glomerulosa function.

Quality Control and Mass Spectrometry Calibration Standards

Due to its well-defined sequence and commercial availability at high purity (≥93-98% by HPLC) , Angiotensin II serves as a reliable peptide standard. It is specifically validated as a MALDI-MS standard for instrument calibration and as a reference material in quantitative proteomics . The unique, stable monoisotopic mass of the parent ion distinguishes it from closely related degradation products like Angiotensin III, ensuring precise analytical measurements [6]. Substituting a less pure or less characterized analog compromises the accuracy and reproducibility of analytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Angiotensin Ii

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.